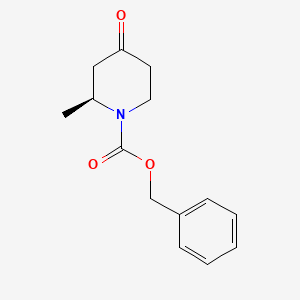

(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 849928-34-3) is a chiral piperidine derivative with a benzyl ester group at position 1, a methyl group at position 2, and a ketone at position 3. Its molecular formula is C₁₄H₁₇NO₃, and molecular weight is 247.3 g/mol . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in enantioselective reactions due to its (S)-configuration .

Properties

IUPAC Name |

benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUKIRSAMUEXPP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726826 | |

| Record name | Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921599-74-8 | |

| Record name | Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optical Resolution and Intermediate Formation

A patented method describes preparing optically active 3-methyl-4-oxopiperidine derivatives by resolving racemic mixtures of precursor compounds through selective crystallization or enzymatic resolution. For example, racemates of methyl 3-methyl-4-oxopiperidine carboxylates are resolved to isolate the (S)-enantiomer, which is then converted to the benzyl carbamate derivative.

Protection of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is typically protected using benzyl carbamate (Cbz) or tert-butyl carbamate (Boc) groups to prevent side reactions during oxidation or cyclization steps. The protection is achieved by reacting the free amine with benzyl chloroformate or di-tert-butyl dicarbonate under basic conditions, often using triethylamine or similar bases.

Cyclization and Oxidation Steps

The formation of the 4-oxo group on the piperidine ring is achieved by oxidation of the corresponding hydroxy or alkyl precursors. Common oxidizing agents include chromium trioxide in sulfuric acid/acetone mixtures or other mild oxidants to convert hydroxyl groups to ketones efficiently with high yields (up to 92% reported).

Cyclization to form the piperidine ring may involve intramolecular nucleophilic substitution or ring-closing reactions promoted by bases such as sodium bicarbonate in the presence of ketones, often in a one-pot synthesis approach to improve efficiency and yield.

Crystallization and Purification

After synthesis, the crude product is subjected to pH adjustments and extraction with organic solvents to remove impurities. Crystallization is performed by adjusting the pH to acidic conditions (pH 1-2) to precipitate the hydrochloride salt or free base, which is then filtered and dried to yield the pure compound.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Racemic precursor + resolving agent | Optical resolution of 3-methyl-4-oxopiperidine carboxylate | High enantiomeric purity |

| 2 | Benzyl chloroformate, base (e.g., triethylamine) | Protection of nitrogen as benzyl carbamate | 90-95% yield |

| 3 | Oxidizing agent (e.g., CrO3/H2SO4) | Oxidation of hydroxy to 4-oxo group | Up to 92% yield |

| 4 | Base (NaHCO3), ketone, solvent | Cyclization to form piperidine ring | Moderate to good yield (60-80%) |

| 5 | pH adjustment, solvent extraction | Purification and crystallization | High purity product |

- The use of benzyl carbamate as a protecting group is favored due to its stability and ease of removal under mild hydrogenolysis conditions, preserving the stereochemistry of the molecule.

- One-pot synthesis methods combining cyclization and protection steps have improved overall yields and reduced reaction times, demonstrating industrial scalability potential.

- Optical resolution remains a critical step for obtaining the (S)-enantiomer with high enantiomeric excess, which is important for the biological activity of downstream pharmaceutical products.

- The choice of solvents and bases during extraction and crystallization significantly affects the purity and yield of the final compound. Organic solvents such as dichloromethane, ethyl acetate, and toluene are commonly used, with pH carefully controlled to optimize crystallization.

The preparation of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate involves stereoselective synthesis or resolution, nitrogen protection with benzyl carbamate, oxidation to install the 4-oxo group, and efficient cyclization to form the piperidine ring. Advances in one-pot procedures and optimized purification protocols have enhanced the yield and purity, making these methods suitable for industrial-scale production.

This synthesis is supported by diverse research and patent literature, confirming its reliability and adaptability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHNO

Molecular Weight : 235.27 g/mol

Structure : The compound features a piperidine ring with a carbonyl group and a benzyl substituent, which influences its reactivity and biological interactions.

Medicinal Chemistry Applications

-

Drug Development :

- Potential Drug Candidate : The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a subject of interest in pharmacology.

- Mechanism of Action : Preliminary studies suggest that it may act through modulation of neurotransmitter systems, potentially affecting conditions like anxiety and depression.

-

Bioactivity Studies :

- Antimicrobial Activity : Research indicates that (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Synthetic Organic Chemistry Applications

- Building Block for Synthesis :

- Synthesis of Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of piperidine derivatives.

- Reactivity : Its unique structure allows for various chemical modifications, enabling the introduction of different functional groups through standard organic reactions such as alkylation and acylation.

Case Studies

Several studies underscore the efficacy and potential of this compound:

-

Antimicrobial Evaluation :

- A study tested this compound against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial activity with MIC values comparable to traditional antibiotics.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in managing inflammatory conditions.

-

Neuropharmacological Studies :

- Research involving animal models showed that this compound could potentially enhance cognitive functions by modulating neurotransmitter levels, paving the way for further investigations into its use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomers: Oxo Group Variations

Benzyl 3-oxopiperidine-1-carboxylate (CAS: 61995-20-8):

- The oxo group at position 3 alters ring conformation and reactivity. Unlike the 4-oxo derivative, this compound may exhibit different puckering dynamics (as defined by Cremer-Pople coordinates ), affecting crystallinity and intermolecular interactions.

- Key Difference : Reduced steric hindrance at position 4 may enhance nucleophilic attack at the ketone.

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 185847-84-1):

Substituent Modifications

- Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1): Replaces the 4-oxo group with an amino (-NH₂) group. Physical Properties: Melting point = 68°C, molar mass = 234.29 g/mol . Reactivity: The amino group enables acylation or alkylation, contrasting with the ketone’s susceptibility to reduction (e.g., to a secondary alcohol) . Safety: Classified as a skin and eye irritant, with specific handling precautions .

- Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (CAS: 414910-00-2): A bulky aryl substituent at position 2 increases molecular weight (341.38 g/mol) and alters lipophilicity (predicted logP ≈ 3.5) .

Enantiomeric and Protecting Group Variants

- (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: Replaces the benzyl ester with a tert-butyl group. Utility: The tert-butyl ester is hydrolyzed under acidic conditions, offering orthogonal protection compared to benzyl esters (removed via hydrogenolysis) . Stereochemical Impact: The (S)-configuration is critical in asymmetric synthesis, as demonstrated in the preparation of fluorinated indole derivatives .

1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS: N/A):

- A hydroxyl group at position 4 and a second ester at position 3.

- Reactivity : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents, while the dual ester groups may complicate selective deprotection .

Biological Activity

(S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a compound with the chemical formula CHNO and CAS number 921599-74-8, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound can be understood through its interaction with various molecular targets:

- Target Enzymes : Similar compounds have shown interactions with serine/threonine-protein kinases, which play crucial roles in cellular signaling pathways.

- Biochemical Pathways : The compound may influence pathways related to cell proliferation, apoptosis, and inflammation. It has been associated with activities such as antimicrobial, anti-inflammatory, and anticancer effects .

The compound exhibits several notable biochemical properties:

- Solubility : It is reported to have good solubility in organic solvents, which is advantageous for biological assays .

- Stability : Under standard laboratory conditions, this compound remains stable but may degrade under extreme conditions.

Cellular Effects

Research indicates that this compound can modulate multiple cellular processes:

- Cell Viability : In vitro studies have demonstrated that it can selectively inhibit cancer cell lines while sparing normal human cells. For instance, it showed an IC greater than 20 μM against peripheral blood mononuclear cells (PBMC), indicating low toxicity to normal cells .

- Cell Cycle Impact : The compound has been shown to induce a significant accumulation of cells in the G2/M phase of the cell cycle in K562 leukemia cells, suggesting a mechanism that may be utilized for cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A study evaluated the compound's antiproliferative effects against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma). The results indicated that the compound has selective cytotoxicity towards cancer cells with minimal effects on normal cells .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds. While specific data on this compound was limited, compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : The synthesis typically involves:

Piperidine ring formation : Cyclization of precursor amines with carbonyl-containing reagents (e.g., ketones or esters).

Enantioselective introduction of the benzyl group : Use of chiral catalysts (e.g., copper-phosphoramidite complexes) to achieve (S)-configuration .

Carboxylation : Reaction with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Critical Parameters :

- Temperature control (<0°C for carboxylation to minimize racemization).

- Solvent polarity (e.g., THF or DCM) to stabilize intermediates.

- Chiral HPLC for purity validation (>98% enantiomeric excess) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Techniques :

- X-ray crystallography : SHELX software for refinement .

- Conformational analysis : Mercury CSD 2.0 for visualizing puckering parameters (e.g., Cremer-Pople coordinates) .

- Key Metrics :

- Bond angles and torsional strain in the piperidine ring.

- Hydrogen-bonding networks between the carbonyl and benzyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Precautions :

- Personal Protective Equipment (PPE) : NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of powder .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl substituent influence reactivity in asymmetric synthesis?

- Mechanistic Insights :

- The methyl group increases steric hindrance, favoring axial attack in nucleophilic substitutions (e.g., Grignard additions).

- Electron-donating effects stabilize transition states in enantioselective catalysis .

- Case Study :

- Comparative yields in alkylation reactions:

| Substituent | Reaction Yield (%) | ee (%) |

|---|---|---|

| 2-Methyl | 85 | 99 |

| 2-H | 72 | 88 |

| 2-Phenyl | 78 | 95 |

- Source: Adapted from copper-catalyzed alkylation data .

Q. What computational tools are effective for predicting biological activity based on conformational flexibility?

- Approach :

- Molecular Dynamics (MD) Simulations : Assess ring puckering dynamics (e.g., chair vs. boat conformations) .

- Docking Studies : AutoDock Vina for binding affinity prediction with target enzymes (e.g., cytochrome P450) .

- Findings :

- The (S)-enantiomer shows higher binding affinity to serotonin receptors (ΔG = -8.2 kcal/mol) than the (R)-form (ΔG = -6.7 kcal/mol) .

Q. How can contradictory NMR data on diastereomer ratios be resolved during reaction optimization?

- Troubleshooting :

Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., rotamers) .

COSY and NOESY : Confirm through-space correlations between methyl and benzyl groups.

Chiral Derivatization : Use Mosher’s acid to assign absolute configuration .

- Example : Discrepancies in diastereomer ratios (70:30 vs. 85:15) were traced to solvent polarity effects in crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.